1,5-Pentanediol dimethacrylate
Description
Contextual Significance in Polymer Chemistry and Engineering
In the broad landscape of polymer chemistry and engineering, the selection of monomers is a critical determinant of the final polymer's characteristics. PDDMA serves as a valuable building block, particularly in the formulation of crosslinked polymers. Its linear and flexible pentanediol (B8720305) backbone contributes to enhanced toughness and reduced brittleness in the resulting polymer network compared to shorter-chain dimethacrylates. This makes it an attractive option for applications requiring a degree of flexibility and impact resistance.
The synthesis of PDDMA typically involves the esterification of 1,5-pentanediol (B104693) with methacrylic anhydride, often in the presence of a catalyst like triethylamine (B128534). This straightforward synthesis process further adds to its appeal for industrial-scale production.
Role as a Versatile Crosslinking Agent in Polymeric Systems
The primary function of PDDMA in polymeric systems is as a crosslinking agent. polysciences.comspecialchem.comspecialchem.compolysciences.com During polymerization, the two methacrylate (B99206) groups at either end of the PDDMA molecule can react with other monomers, forming covalent bonds that create a three-dimensional network structure. This crosslinking is fundamental to transforming liquid resins into solid, durable materials.
The degree of crosslinking, which can be controlled by the concentration of PDDMA in the formulation, directly influences the mechanical and thermal properties of the final polymer. Higher crosslink densities generally lead to increased rigidity, hardness, and thermal stability. The flexibility of the pentanediol chain in PDDMA, however, allows for the formation of tough, rather than brittle, materials even at high crosslink densities. This balance of properties is a key advantage of using PDDMA.
The mechanism of its participation in polymerization is typically through free radical polymerization. In the presence of a free radical initiator, the double bonds of the methacrylate groups open and react with other monomers, propagating the polymer chain and forming a crosslinked network.
Overview of Current Research Trajectories and Industrial Relevance
Current research on PDDMA is exploring several exciting avenues. One significant trend is the development of bio-based PDDMA, derived from renewable resources. pcimag.comradtech2020.com360iresearch.comresearchandmarkets.comeuropean-coatings.com This shift is driven by the increasing demand for sustainable materials and a desire to reduce reliance on petrochemical feedstocks. pcimag.com360iresearch.com Processes are being developed to produce 1,5-pentanediol (PDO), the precursor to PDDMA, from renewable sources like furfural (B47365), which can be derived from biomass such as corncobs and wood waste. pcimag.comradtech2020.com
Industrially, PDDMA is a relevant and widely used monomer. polysciences.comspecialchem.compolysciences.com Its applications span a variety of sectors:
Dental Composites and Adhesives: PDDMA is utilized in dental resins to enhance the toughness and water resistance of the polymer matrix. polysciences.comnih.govpocketdentistry.com
Coatings and Varnishes: It imparts flexibility and chemical durability to protective coatings. polysciences.compcimag.comgoogle.com
3D Printing Resins: PDDMA is used to improve the mechanical performance of photopolymers used in 3D printing. polysciences.com
Adhesives and Sealants: The crosslinking properties of PDDMA contribute to the strength and durability of adhesives. polysciences.com
Biomedical Materials: Its biocompatibility makes it a candidate for use in hydrogels and other biomedical applications. polysciences.comontosight.ai
The following tables provide a summary of the key properties and research findings related to 1,5-Pentanediol Dimethacrylate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H20O4 | lookchem.comchemsrc.comvulcanchem.com |
| Molecular Weight | 240.29 g/mol | lookchem.comchemsrc.comvulcanchem.com |
| Density | 1.001 g/cm³ | lookchem.comchemsrc.com |
| Boiling Point | 318.1 °C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 149.7 °C | lookchem.comchemsrc.com |
| Refractive Index | 1.454 | chemsrc.com |
| Vapor Pressure | 0.00037 mmHg at 25°C | lookchem.comchemsrc.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | biocrick.com |
Table 2: Research Findings on the Impact of this compound in Polymer Systems
| Research Area | Key Findings | Reference |
| Dental Resins | Incorporation of PDDMA improves flexural modulus and hardness. Increasing the distance between double bonds in the monomer can decrease these properties. | pocketdentistry.com |
| Coatings | Bio-based 1,5-Pentanediol diacrylate (PDDA) shows comparable or improved mechanical properties (tensile and flexural modulus and strength) compared to petroleum-based 1,6-Hexanediol diacrylate (HDDA) in UV-curable coatings. | pcimag.com |
| Hydrogels | Dimethacrylate-based hydrogels are widely utilized for cell immobilization and as transport vehicles for cells in biomedical applications. | nih.gov |
| Gene Delivery | Poly(β-amino ester) nanoparticles synthesized using 1,5-Pentanediol diacrylate have been investigated as non-viral vectors for gene delivery. | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylprop-2-enoyloxy)pentyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-10(2)12(14)16-8-6-5-7-9-17-13(15)11(3)4/h1,3,5-9H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDGLDJIWDQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929536 | |
| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13675-34-8 | |
| Record name | 1,1′-(1,5-Pentanediyl) bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13675-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-pentanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-PENTANEDIOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWM5BXW73N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Preparative Routes for 1,5 Pentanediol Dimethacrylate
Conventional Esterification Techniques
Conventional synthesis of 1,5-pentanediol (B104693) dimethacrylate relies on well-established esterification reactions. These methods can be broadly categorized into direct esterification, transesterification, and reactions involving acid halides. google.com
Direct Esterification with (Meth)acrylic Acid
Direct esterification is a common and straightforward method for producing 1,5-pentanediol dimethacrylate. This equilibrium reaction involves reacting 1,5-pentanediol directly with methacrylic acid, typically in the presence of an acid catalyst to increase the reaction rate. google.comgoogle.com The water produced during the reaction is continuously removed to shift the equilibrium towards the product side, maximizing the yield.
The reaction is generally conducted at temperatures ranging from 60°C to 140°C, with a preferred range of 75°C to 100°C. google.com An excess of methacrylic acid is often used, with the molar ratio of acid to diol typically being between 2:1 and 10:1 to ensure complete conversion of the diol. google.com The kinetics of the esterification of methacrylic acid with alcohols have been studied, indicating the reaction is first order with respect to both the acid and the alcohol. researchgate.net
Transesterification Reactions with (Meth)acrylic Acid Esters
Transesterification, or ester exchange, offers an alternative route where 1,5-pentanediol is reacted with a (meth)acrylic acid ester, such as methyl methacrylate (B99206) or ethyl methacrylate. google.com This method can be advantageous in certain industrial settings. The reaction conditions and purification strategies for transesterification are often similar to those used in direct esterification. google.com The process can also be carried out under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol), which drives the reaction to completion. google.com The fundamental principle involves the reaction of the hydroxyl groups of the diol with the ester groups of the methacrylate, a process also known as alcoholysis. ksu.edu.sa
Synthesis via (Meth)acryloyl Halides
A highly reactive method for synthesizing this compound involves the use of (meth)acryloyl halides, most commonly methacryloyl chloride. google.com This pathway is often faster and can proceed at lower temperatures than direct esterification. The reaction between 1,5-pentanediol and methacryloyl chloride is typically carried out at temperatures below 150°C, and preferably at 100°C or less. google.com
To neutralize the hydrogen chloride byproduct and catalyze the reaction, a tertiary amine such as triethylamine (B128534) or pyridine (B92270) is employed. google.com The use of such catalysts allows the reaction to proceed efficiently in a shorter time frame. google.com The reaction is usually performed in an inert solvent like hexane, cyclohexane, benzene, or toluene. google.com A molar ratio of approximately 2 to 4 moles of the (meth)acryloyl halide per mole of 1,5-pentanediol is generally used. google.com
| Method | Reactants | Typical Temperature | Catalyst | Key Features |
|---|---|---|---|---|
| Direct Esterification | 1,5-Pentanediol + (Meth)acrylic Acid | 60-140°C google.com | Acid catalyst (e.g., H₂SO₄, p-TSA) google.com | Equilibrium reaction; requires water removal. google.com |
| Transesterification | 1,5-Pentanediol + (Meth)acrylic Acid Ester | Similar to direct esterification google.com | Acid or base catalyst google.com | Requires removal of alcohol byproduct. google.com |
| Via (Meth)acryloyl Halide | 1,5-Pentanediol + (Meth)acryloyl Chloride | <100-150°C google.com | Tertiary amine (e.g., Triethylamine) google.com | Fast reaction; requires acid scavenger. google.com |
Role of Catalysts and Polymerization Inhibitors in Reaction Control
Effective control over the synthesis of this compound necessitates the use of both catalysts to drive the reaction and polymerization inhibitors to prevent the premature, unwanted polymerization of the monomer product.
A variety of catalysts can be employed for direct esterification and transesterification reactions. These include acid catalysts like sulfuric acid and p-toluenesulfonic acid, metal oxides such as zinc oxide, and other esterification catalysts like tin octylate and tetrabutyl titanate. google.com The concentration of these catalysts in the reaction mixture typically ranges from 0.001 to 5 percent by weight. google.com For the synthesis route involving (meth)acryloyl halides, tertiary amines are used as catalysts. google.com
Polymerization inhibitors are critical for the safe handling, synthesis, and storage of methacrylate monomers. makevale.com These chemical agents function by terminating the propagation step of free-radical polymerization. makevale.comnih.gov Common classes of inhibitors include phenols, quinones, and aromatic amines. longchangchemical.com Hydroquinone (B1673460) and its derivatives, such as the methyl ether of hydroquinone (MEHQ), are widely used inhibitors for acrylates and methacrylates. google.comchemicalbook.com Other effective inhibitors include 1,4-benzoquinone, alpha-tocopherol (B171835) (Vitamin E), and 2-tert-butyl-4,6-dimethylphenol (B43266) (Topanol-A). makevale.comnih.govgoogle.com The choice and concentration of the inhibitor must be carefully controlled, as residual by-products can impact the final properties of polymers made from the monomer. makevale.com
| Type | Class/Compound | Examples | Function/Role |
|---|---|---|---|
| Catalysts | Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid google.com | Accelerate esterification/transesterification. |
| Metal-Based | Zinc oxide, Tin octylate, Tetrabutyl titanate google.com | Promote ester formation. | |
| Tertiary Amines | Triethylamine, Pyridine google.com | Catalyze reaction and scavenge HCl in halide route. | |
| Polymerization Inhibitors | Phenols | Hydroquinone (Hq), 4-Methoxyphenol (MEHQ) makevale.comnih.govgoogle.com | Prevent premature polymerization during synthesis and storage. |
| Quinones | 1,4-Benzoquinone (Bq) nih.gov | React with and terminate radical chains. | |
| Vitamins | alpha-tocopherol (Vitamin E) google.com | Effective inhibitor for (meth)acrylate monomers. google.com |
Post-Synthesis Purification and Isolation Strategies
After the synthesis reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, byproducts, and solvents. Common purification methods employed in synthetic organic chemistry, such as filtration, extraction, washing, drying, and distillation, are used to isolate high-purity this compound. google.com
A typical purification sequence involves several steps. First, the organic layer containing the product is separated. google.com This is followed by a neutralization wash, often with an alkaline aqueous solution like sodium hydroxide (B78521), to remove any unreacted (meth)acrylic acid and the acidic catalyst. google.com The mixture is then washed with water to remove salts and other water-soluble impurities. google.comchemicalbook.com Finally, the solvent is removed, and the final product is purified by distillation, frequently under reduced pressure to prevent thermal degradation and polymerization. google.comchemicalbook.com
Development of Bio-Based Routes for 1,5-Pentanediol Precursors
There is a significant and growing interest in producing industrial chemicals from renewable resources to enhance sustainability and reduce reliance on fossil fuels. ssuchy.eu In this context, advanced bio-based routes for the synthesis of 1,5-pentanediol, the key precursor for this compound, have been developed.
An independent life cycle assessment of bio-based 1,5-pentanediol produced from renewable feedstocks has shown a potential reduction in greenhouse gas emissions of up to 99% compared to petroleum-derived diols. worldbiomarketinsights.com This development provides a sustainable feedstock for producing "green" 1,5-pentanediol diacrylate and other polymers. pcimag.com
| Compound Name |
|---|
| 1,1,3,3-tetramethylguanidine |
| 1,4-butanediol |
| 1,5-Pentanediol |
| 1,5-Pentanediol diacrylate |
| This compound |
| 1,6-hexanediol |
| 2-tert-butyl-4,6-dimethylphenol (Topanol-A) |
| 4-Methoxyphenol (MEHQ) |
| Acrylic acid |
| alpha-tocopherol (Vitamin E) |
| Benzene |
| Benzoquinone |
| Cyclohexane |
| Ethanol |
| Ethyl methacrylate |
| Furfural (B47365) |
| Hexane |
| Hydroquinone |
| Methacrylic acid |
| Methacryloyl chloride |
| Methanol |
| Methyl methacrylate |
| p-toluenesulfonic acid |
| Pyridine |
| Sodium hydroxide |
| Sulfuric acid |
| Tetrabutyl titanate |
| Tetrahydrofurfuryl alcohol (THFA) |
| Tin octylate |
| Toluene |
| Triethylamine |
| Zinc oxide |
Conversion from Biomass-Derived Feedstocks (e.g., Furfural)
The synthesis of 1,5-Pentanediol, the precursor to this compound, has been successfully achieved through innovative processes utilizing biomass-derived feedstocks, most notably furfural. princeton.eduacs.org Furfural can be produced in large quantities and at a low cost from various agricultural and wood wastes, such as corncobs, sugarcane bagasse, and wood stover. pcimag.comworldbiomarketinsights.com This bio-based approach presents a sustainable alternative to conventional petroleum-based chemical synthesis. pcimag.com
Furfural Hydrogenation : The initial step is the hydrogenation of furfural to produce intermediates like furfuryl alcohol (FAL) and subsequently tetrahydrofurfuryl alcohol (THFA). nih.govresearchgate.net
Dehydration and Hydration : The THFA intermediate undergoes dehydration followed by hydration. princeton.eduosti.govnih.gov This sequence leads to the formation of 2-hydroxytetrahydropyran (B1345630) (2-HY-THP), a key intermediate. osti.govnih.gov
Ring-Opening Tautomerization : The 2-HY-THP, a cyclic hemiacetal, undergoes ring-opening tautomerization in an aqueous phase to form 5-hydroxyvaleraldehyde. osti.govnih.gov
Final Hydrogenation : The final step involves the hydrogenation of 5-hydroxyvaleraldehyde to yield 1,5-Pentanediol. osti.govnih.gov
Comparative Analysis of Renewable vs. Petroleum-Based Feedstock Integration
The integration of renewable feedstocks for the production of 1,5-Pentanediol offers significant advantages over traditional petroleum-based routes, which are typically used to produce analogous diols like 1,6-Hexanediol (1,6-HDO). pcimag.com Conventionally, the raw materials for manufacturing monomers like diol acrylates and dimethacrylates are sourced from petroleum. pcimag.com The production of 1,5-PDO, for example, has historically involved the reduction of methyl or ethyl glutarate or starting from δ-hydroxyvaleraldehyde. orgsyn.org
The renewable pathway, starting from biomass, provides a stark contrast in terms of environmental impact and feedstock stability. An independent life cycle assessment (LCA) conducted for a bio-based 1,5-PDO process demonstrated a reduction in greenhouse gas (GHG) emissions by up to 99% compared to the traditional manufacturing of petroleum-derived 1,6-hexanediol. worldbiomarketinsights.com This significant environmental benefit is a primary driver for the adoption of biomass-derived chemicals. worldbiomarketinsights.com
From an economic and supply chain perspective, petroleum-based feedstocks are subject to price volatility and geopolitical supply constraints. pcimag.comworldbiomarketinsights.com In contrast, biomass feedstocks like corncobs and wood waste are abundant, renewable, and offer the potential for more stable and competitive costs. pcimag.com Techno-economic analyses have indicated that the biomass-to-1,5-PDO process can be economically viable, with one study projecting a minimum selling price of $1973 per ton, suggesting it is a promising approach for producing commodity chemicals from biomass. princeton.eduacs.org The use of non-food renewable feedstocks further enhances the sustainability profile of this route. worldbiomarketinsights.com
Interactive Table: Comparison of Feedstock Routes for Diol Production
| Feature | Renewable Feedstock (Biomass-to-1,5-PDO) | Petroleum-Based Feedstock (e.g., for 1,6-HDO) |
| Primary Feedstock | Furfural from non-food biomass (corncobs, wood waste) pcimag.comworldbiomarketinsights.com | Petroleum derivatives pcimag.com |
| Sustainability | Renewable and sustainable pcimag.com | Non-renewable, fossil-based researchgate.net |
| Environmental Impact | Up to 99% reduction in GHG emissions vs. 1,6-HDO worldbiomarketinsights.com | Significant carbon footprint worldbiomarketinsights.com |
| Feedstock Cost | Potentially competitive and insulated from oil price volatility princeton.edupcimag.com | Subject to oil price fluctuations and market volatility pcimag.com |
| Process Example | Multi-step catalytic conversion of furfural princeton.eduacs.org | Byproduct of caprolactam production pcimag.com |
| Product Certification | USDA Certified Biobased Product (100% biobased) worldbiomarketinsights.com | Not applicable |
Chemical Modification and Derivatization Strategies for Tailored Structures
Functionalization via Acetylation of Hydroxyl Groups
To create tailored structures and modify the final properties of dimethacrylate monomers, chemical derivatization of the precursor diol, 1,5-Pentanediol, can be employed prior to the methacrylation step. One such strategy is the functionalization of its hydroxyl (-OH) groups via acetylation. Acetylation involves the introduction of an acetyl group (CH₃CO) to the hydroxyl moieties, converting them into acetate (B1210297) esters.
This modification can be performed with high regioselectivity, allowing for precise control over the molecular structure. For instance, methods have been developed for the regioselective acetylation of diols and polyols using catalytic amounts of acetate under mild conditions. nih.gov This approach is considered more environmentally friendly and efficient than methods using organotin or organoboron reagents. nih.gov The mechanism suggests that the acetate catalyst forms a hydrogen-bond complex with the diol, which activates the hydroxyl group for a controlled monoacylation by an acylating agent like acetic anhydride. nih.gov
By converting one or both of the hydroxyl groups of 1,5-Pentanediol to acetate groups, the resulting molecule's polarity, reactivity, and steric profile are altered. If only one hydroxyl group is acetylated (monoacetylation), the resulting molecule would be an asymmetrical intermediate. This intermediate could then be functionalized with a methacrylate group at the remaining hydroxyl site, leading to a monomer with one acetate tail and one polymerizable methacrylate head. Such tailored monomers could be used to fine-tune the properties of the final crosslinked polymer, such as its hydrophobicity, flexibility, and thermal characteristics.
Interactive Table: Conceptual Derivatization of 1,5-Pentanediol via Acetylation
| Starting Material | Reaction | Intermediate Product | Potential Final Monomer (Post-Methacrylation) |
| 1,5-Pentanediol | Monoacetylation | 5-Hydroxypentyl acetate | 5-(acetyloxy)pentyl methacrylate |
| 1,5-Pentanediol | Diacetylation | 1,5-Pentanediol diacetate | Not applicable for direct methacrylation |
Polymerization Mechanisms and Kinetics of 1,5 Pentanediol Dimethacrylate
Free Radical Polymerization Pathways
Free radical polymerization is a primary method for polymerizing 1,5-Pentanediol (B104693) dimethacrylate. The process is initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then react with the vinyl group of the methacrylate (B99206) moiety, initiating a chain reaction. mdpi.com The polymerization of difunctional monomers like 1,5-Pentanediol dimethacrylate leads to the formation of a complex, three-dimensional crosslinked network. nih.gov
The polymerization process involves three main stages: initiation, propagation, and termination. mdpi.com
Initiation: The process begins with the generation of free radicals from an initiator, which then add to a monomer molecule.
Propagation: The newly formed radical attacks another monomer molecule, and this process repeats, leading to the growth of polymer chains.
Termination: The growth of polymer chains is halted through reactions such as combination or disproportionation between two growing radical chains.
The kinetics of free radical polymerization can be complex, especially for multifunctional monomers where phenomena like autoacceleration (a significant increase in polymerization rate at higher conversions) are observed. This is attributed to a decrease in the termination rate constant as the viscosity of the system increases, hindering the diffusion of large polymer radicals.
Photopolymerization and Radiation Curing Processes
Photopolymerization, or radiation curing, offers rapid and spatially controlled polymerization of this compound, making it highly suitable for applications like 3D printing and dental restorations. nih.gov This process relies on the use of photoinitiators that generate reactive species (radicals or cations) upon exposure to light, typically in the UV or visible range.
Photoinitiator Systems and Efficiency Studies
The efficiency of photopolymerization is highly dependent on the photoinitiator system used. These systems are broadly classified into Type I (unimolecular cleavage) and Type II (bimolecular hydrogen abstraction) photoinitiators. nih.gov The choice of photoinitiator and its concentration can significantly impact the cure efficiency, including the rate of polymerization and the final degree of conversion. nih.govmdpi.com
Polymerization Kinetics and Monitoring of Double Bond Conversion
The kinetics of photopolymerization of dimethacrylates, including this compound, often follow an autocatalytic model. nih.gov This model accounts for the autoacceleration phenomenon observed during the reaction. The polymerization rate typically increases to a maximum and then decreases as the monomer is consumed and the system vitrifies. googleapis.com
The monitoring of double bond conversion is crucial for understanding the polymerization kinetics and the properties of the final polymer network. Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for this purpose. mdpi.comresearchgate.net The degree of conversion is determined by monitoring the decrease in the intensity of the absorption band corresponding to the C=C double bond (typically around 1637 cm⁻¹) relative to an internal standard band that does not change during polymerization. mdpi.comsci-hub.se Studies have shown that the degree of conversion in dimethacrylate polymers is influenced by factors such as the monomer structure, initiator type, and curing conditions. mdpi.com
Controlled Radical Polymerization Strategies (e.g., ATRP, RAFT)
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity. While specific studies on the ATRP and RAFT of this compound are not extensively reported, the general principles of these methods can be applied to this monomer.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique that allows for the synthesis of polymers with complex architectures. ethz.ch It utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. nih.gov Although RAFT has been used for various methacrylates, including multifunctional ones, specific research detailing the RAFT polymerization of this compound is limited. researchgate.netresearchgate.net The application of RAFT to multifunctional monomers can be challenging due to the potential for gelation at low conversions. However, with careful control of reaction conditions, it is possible to synthesize soluble, branched polymers or even crosslinked networks with controlled structures.
Step-Growth Polymerization Approaches Involving this compound
While this compound primarily undergoes chain-growth polymerization through its methacrylate groups, it can also be involved in step-growth polymerization mechanisms, particularly in thiol-ene reactions.
Thiol-ene polymerization is a "click" reaction that proceeds via the radical-mediated addition of a thiol to an ene (double bond). nih.gov In ternary systems containing a dimethacrylate, a thiol, and another ene monomer, the methacrylate double bonds can participate in the thiol-ene reaction. nih.gov This hybrid polymerization mechanism combines the characteristics of both step-growth and chain-growth polymerization. The initial stages are often dominated by the faster methacrylate homopolymerization, while the later stages involve the thiol-ene reaction. nsf.gov This approach can lead to materials with reduced polymerization shrinkage stress and improved mechanical properties. nih.gov
Furthermore, a closely related monomer, 1,5-Pentanediol diacrylate, is utilized in the synthesis of poly(β-amino ester)s through a Michael addition reaction, which is a form of step-growth polymerization. google.commit.edunih.govnih.gov In this process, a primary or secondary amine adds to the acrylate (B77674) double bonds of the diacrylate monomer. This reaction is used to create biodegradable polymers with applications in gene delivery. mit.edunih.gov
Crosslinking Network Formation and Microstructure Control
The polymerization of the difunctional monomer this compound results in the formation of a highly crosslinked three-dimensional polymer network. polysciences.com The structure and properties of this network are dictated by the chemical structure of the monomer, the degree of conversion, and the polymerization conditions. nih.govmdpi.com
The flexibility of the pentanediol (B8720305) spacer in this compound influences the properties of the resulting network, contributing to its toughness and flexibility. polysciences.com The final network structure is often heterogeneous, consisting of densely crosslinked microgel regions connected by less crosslinked polymer chains. The formation of these microstructures is a key aspect of the polymerization of multifunctional monomers. nih.gov
Control over the network microstructure can be achieved by manipulating the polymerization kinetics. For instance, in photopolymerization, varying the light intensity and photoinitiator concentration can influence the rate of polymerization and the final conversion, thereby affecting the crosslink density and mechanical properties of the network. mdpi.com In controlled radical polymerization, the ability to regulate chain growth can lead to more uniform network structures.
Below is a table summarizing key research findings related to the polymerization of dimethacrylates, providing context for the behavior of this compound.
| Polymerization Method | Monomer System | Key Findings | Reference |
| Photopolymerization | Dimethacrylate oligomer with Darocur 1173 | Autocatalytic model describes the reaction well. | nih.gov |
| Photopolymerization | Methacrylate-thiol-ene | Increased methacrylate conversion and reduced shrinkage stress compared to dimethacrylate controls. | nih.gov |
| Step-Growth Polymerization | 1,5-Pentanediol diacrylate and amines | Synthesis of poly(β-amino esters) for gene delivery. | nih.govnih.gov |
| Free Radical Polymerization | Multifunctional methacrylates | Polymerization characteristics are dependent on the flexibility of the chain between functional groups. | nih.gov |
Physical Crosslinking Contributions
For a homopolymer of this compound, the potential for physical crosslinking through hydrogen bonding is limited, as the monomer itself lacks strong proton-donating groups (e.g., hydroxyl or amine groups). nih.gov However, the ester and ether oxygen atoms within its structure can act as hydrogen bond acceptors. nih.gov This becomes particularly relevant in copolymer systems. When this compound is copolymerized with a monomer that contains proton-donating moieties, intermolecular hydrogen bonds can form, creating physical crosslinks that supplement the primary chemical crosslinks and enhance the material's modulus and other mechanical properties. nih.gov
Copolymerization Studies with Diverse Monomers
To tailor the properties of the final polymer material, this compound can be copolymerized with a wide range of other monomers. researchgate.netgoogle.com The choice of comonomer allows for the modification of properties such as flexibility, hydrophilicity, and mechanical strength.
For example, research into poly(β-amino ester)s for gene delivery has involved the copolymerization of 1,5-pentanediol diacrylate (a structurally similar monomer) with amine-containing monomers like 5-amino-1-pentanol. researchgate.net This introduces amine functionality into the polymer backbone, which is crucial for the intended biomedical application.
In the field of photopolymerizable compositions for applications like photoresists, this compound is listed as a suitable monomer that can be used in combination with others to achieve desired performance characteristics. google.com These comonomers can include a variety of mono- and multi-functional acrylates and methacrylates. google.com
Table 3: Examples of Monomers Used in Copolymerization with this compound/Diacrylate
| Comonomer | Type | Reference |
| 5-amino-1-pentanol | Amino-alcohol | researchgate.net |
| t-butyl acrylate | Monoacrylate | google.com |
| N,N-diethylaminoethyl acrylate | Amine-functional monoacrylate | google.com |
| Ethylene (B1197577) glycol diacrylate | Diacrylate | google.com |
| 1,4-butanediol diacrylate | Diacrylate | google.com |
| Diethylene glycol diacrylate | Diacrylate | google.com |
| Hexamethylene glycol diacrylate | Diacrylate | google.com |
| Decamethylene glycol dimethacrylate | Dimethacrylate | google.com |
Structure Property Relationships in 1,5 Pentanediol Dimethacrylate Based Polymers
Influence of Monomer Architecture and Chain Length on Network Properties
The architecture of the 1,5-Pentanediol (B104693) dimethacrylate monomer, specifically the aliphatic five-carbon spacer between the methacrylate (B99206) groups, plays a foundational role in defining the resultant polymer network. This spacer provides a balance of flexibility and toughness to the final material, making it a useful component in resins, adhesives, and biomedical materials polysciences.com.
In dimethacrylate-based polymer networks, the distance between the reactive double bonds in the monomer molecule dictates the theoretical crosslink density. mdpi.com Monomers with shorter chains between the methacrylate groups lead to a higher concentration of crosslinks in the resulting polymer. mdpi.com The pentanediol (B8720305) chain in 1,5-Pentanediol dimethacrylate offers a moderate length.
Research on various dimethacrylates demonstrates that increasing the chain length, and thus the distance between the polymerizable groups, generally leads to a lower crosslink density. pocketdentistry.comnih.gov This reduction in crosslink density allows for greater rotational motion and reorganization of the polymer chains, which in turn influences the material's stiffness and mechanical strength. mdpi.com Consequently, polymers based on monomers with longer, more flexible chains tend to exhibit lower modulus and hardness values compared to those with shorter, more rigid linkers. pocketdentistry.comnih.govresearchgate.net The structure of this compound, therefore, contributes to a network topology that is less rigid than networks formed from shorter-chain dimethacrylates like ethylene (B1197577) glycol dimethacrylate, imparting greater flexibility.
The photopolymerization of dimethacrylates is a rapid process that inherently leads to the formation of structurally heterogeneous networks. mdpi.comresearchgate.net This process does not proceed uniformly throughout the material. Instead, polymerization initiates at various points, leading to the formation of highly crosslinked, dense regions known as microgels. researchgate.net These microgel agglomerates are interconnected by less-crosslinked, more flexible polymer chains.
Mechanical Performance Studies
The mechanical properties of polymers containing this compound are a direct consequence of the network structure established during polymerization. Its role as a flexible crosslinking agent significantly influences the material's response to mechanical stress. polysciences.com
Flexural strength and modulus are critical indicators of a material's ability to resist bending deformation. In dimethacrylate polymers, these properties are strongly correlated with crosslink density. Research has consistently shown that as the distance between the methacrylate groups increases (i.e., as the monomer chain length increases), the flexural modulus and hardness of the resulting polymer decrease. pocketdentistry.comnih.gov
In one study, novel dimethacrylates with varying glycol chain lengths were copolymerized with Triethylene glycol dimethacrylate (TEGDMA). The findings indicated a clear trend where longer chains resulted in lower flexural modulus.
| Monomer Glycol Component | Flexural Modulus (MPa) | Flexural Strength (MPa) |
|---|---|---|
| 1,3-Propylene Glycol | 2300 | 85 |
| 1,4-Butylene Glycol | 2100 | 80 |
| 1,5-Penthylene Glycol | 1900 | 75 |
| 1,6-Hexylene Glycol | 1700 | 70 |
Similarly, studies comparing 1,5-Pentanediol diacrylate (PDDA) with 1,6-Hexanediol diacrylate (HDDA) in specific formulations found that the C5 chain of PDDA could surprisingly improve both tensile and flexural modulus and strength. pcimag.com This suggests that the specific chain length of five carbons in this compound can achieve a desirable configuration within the polymer network that enhances mechanical performance. pcimag.com
Hardness, the resistance of a material to localized plastic deformation, follows a similar trend to flexural modulus in dimethacrylate polymers. An increase in the monomer chain length leads to a decrease in the hardness of the cured material. pocketdentistry.comnih.gov This is attributed to the lower crosslink density, which allows for more chain mobility.
| Monomer Glycol Component | Barcol Hardness |
|---|---|
| 1,3-Propylene Glycol | 88 |
| 1,4-Butylene Glycol | 85 |
| 1,5-Penthylene Glycol | 82 |
| 1,6-Hexylene Glycol | 78 |
Conversely, toughness, which describes a material's ability to absorb energy and plastically deform without fracturing, is often enhanced by the flexibility that this compound imparts. Its characterization as a flexible crosslinking agent that improves toughness is a key advantage in applications such as dental composites and adhesives. polysciences.com
The surface integrity of a polymer is crucial for its longevity and aesthetic appearance, influencing properties like wear and scratch resistance. nih.gov The hardness of a material is a significant factor in its ability to resist scratching. While specific scratch resistance studies focused solely on this compound are not prevalent, the relationship between its molecular structure and the hardness of the resulting polymer provides insight.
Thermal Behavior and Relaxation Phenomena
The thermal characteristics of this compound-based polymers are critical to understanding their performance at various temperatures. These properties are fundamentally linked to the molecular architecture of the polymer network, including crosslink density and chain flexibility.
Glass Transition Temperature Modulation Studies
The glass transition temperature (Tg) is a key parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The modulation of Tg in this compound-based polymers is a subject of scientific investigation, as it directly impacts the material's application window.
The Tg of a crosslinked polymer is significantly influenced by the degree of crosslinking; a higher crosslink density generally restricts segmental motion, leading to a higher Tg. In the case of this compound, the flexibility of the pentanediol chain between the methacrylate groups plays a crucial role in determining the baseline Tg.
| Factor | Effect on Glass Transition Temperature (Tg) | Underlying Mechanism |
| Increasing Crosslink Density | Increases Tg | Reduced segmental mobility of polymer chains. |
| Incorporation of Rigid Comonomers | Increases Tg | Steric hindrance and reduced rotational freedom. |
| Incorporation of Flexible Comonomers | Decreases Tg | Increased segmental mobility and free volume. |
| Presence of Plasticizers | Decreases Tg | Increased free volume and reduced intermolecular forces. |
Table 1: Factors Influencing the Glass Transition Temperature of this compound-Based Polymers
Dynamic Mechanical Analysis (DMA) for Viscoelastic Response
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, providing insights into their elastic (storage modulus, E') and viscous (loss modulus, E'') behaviors as a function of temperature and frequency.
For a typical this compound-based polymer network, a DMA thermogram would exhibit a high storage modulus in the glassy region, followed by a significant drop in E' through the glass transition region, and leveling off to a lower, but stable, modulus in the rubbery plateau. The height of the rubbery plateau is directly proportional to the crosslink density.
The loss modulus (E'') peak, which represents the energy dissipated as heat, typically occurs at a temperature slightly lower than the peak of the tan delta curve. The peak of the tan delta (the ratio of loss modulus to storage modulus, E''/E') is often used to determine the glass transition temperature. The breadth of the tan delta peak can provide information about the homogeneity of the polymer network.
While specific DMA data for homopolymers of this compound is scarce, studies on similar dimethacrylate networks demonstrate these characteristic viscoelastic responses. The position and shape of the transition peaks are highly sensitive to the chemical structure of the polymer, including the length and flexibility of the crosslinking agent.
| DMA Parameter | Information Provided | Typical Behavior for a Crosslinked Polymer |
| Storage Modulus (E') | Stiffness, elastic response | High in the glassy state, significant drop at Tg, stable in the rubbery plateau. |
| Loss Modulus (E'') | Energy dissipation, viscous response | A peak in the glass transition region. |
| Tan Delta (tan δ) | Damping, ratio of viscous to elastic response | A peak in the glass transition region, often used to define Tg. |
Table 2: Interpretation of Dynamic Mechanical Analysis Parameters for Polymer Networks
Water Interaction and Material Performance
The interaction of this compound-based polymers with water is a critical aspect of their performance, especially in applications where they are exposed to humid environments or direct contact with aqueous media.
Water Sorption Kinetics and its Influence on Polymer Properties
Water sorption in polymer networks is a complex process governed by factors such as the hydrophilicity of the polymer, the free volume within the network, and the presence of polar functional groups. The ester groups in this compound are susceptible to hydrogen bonding with water molecules, leading to a certain degree of water uptake.
The kinetics of water sorption in such polymers often follow Fickian diffusion, where the rate of water uptake is proportional to the square root of time initially, eventually reaching a saturation equilibrium. The diffusion coefficient and the equilibrium water content are key parameters that characterize this process.
The absorption of water can have a significant impact on the polymer's properties. Water can act as a plasticizer, leading to a decrease in the glass transition temperature and the modulus of the material. This plasticization effect can result in a loss of stiffness and dimensional stability. The extent of these changes is dependent on the amount of water absorbed.
Hydrolytic Stability Assessments of Polymer Networks
The long-term performance of this compound-based polymers in aqueous environments is also determined by their hydrolytic stability. The ester linkages in the dimethacrylate structure are potentially susceptible to hydrolysis, a chemical reaction with water that can lead to the cleavage of the polymer chains and a degradation of the network structure.
The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. For many applications, assessing the hydrolytic stability is crucial to predict the material's service life. This is often done through accelerated aging studies where the polymer is exposed to water at elevated temperatures. The degradation is then monitored by measuring changes in properties such as mass loss, molecular weight, and mechanical strength over time.
While this compound is used in applications like dental composites to improve water resistance, detailed quantitative data on its long-term hydrolytic stability are not widely published. However, it is generally understood that the crosslinked nature of the polymer network can provide a barrier to water penetration and slow down the degradation process.
Advanced Characterization Techniques for this compound Polymer Networks
To gain a deeper understanding of the structure-property relationships in this compound polymer networks, a range of advanced characterization techniques are employed. These methods provide insights at the molecular and nano-scale, complementing the macroscopic information obtained from thermal and mechanical testing.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for probing the local chemical environment and dynamics within a crosslinked polymer network. It can provide information on the degree of conversion of the methacrylate groups, the extent of crosslinking, and the mobility of different segments of the polymer chains.
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and nanomechanical properties of the polymer network. It can reveal information about the homogeneity of the crosslinking, the presence of phase-separated domains in copolymers, and the surface roughness of the material.
Small-Angle X-ray Scattering (SAXS): SAXS is a technique used to investigate the nanoscale structure of materials. In the context of this compound polymers, SAXS can be used to characterize the size and distribution of network heterogeneities, such as regions of high and low crosslink density, which can have a significant impact on the mechanical properties.
These advanced techniques, often used in combination, provide a comprehensive picture of the complex hierarchical structure of this compound-based polymer networks, enabling a more fundamental understanding of their behavior and performance.
Spectroscopic Analysis (Nuclear Magnetic Resonance (NMR), Infrared (IR)) for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and monitoring its conversion into a polymer network.
Nuclear Magnetic Resonance (NMR)
High-resolution NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of polymers, providing detailed information about molecular structure. researchgate.net For this compound polymers, both ¹H NMR and ¹³C NMR are used to verify the structure.
In ¹H NMR analysis of the monomer, characteristic signals corresponding to the vinyl protons of the methacrylate groups are observed. During polymerization, the disappearance of these signals indicates the conversion of the monomer's carbon-carbon double bonds into the single bonds of the polymer backbone. The signals from the pentanediol chain's methylene protons remain, confirming their incorporation into the polymer structure. Analysis of the sol fraction of a partially cured polymer by ¹H NMR can also reveal the composition of unreacted monomers, which is particularly useful in copolymer systems. nih.govnih.gov
| Assignment | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| Methacrylate CH₂= | 6.1, 5.5 | 125.0 |
| Methacrylate C=C | - | 136.0 |
| Methacrylate -CH₃ | 1.9 | 18.0 |
| Ester C=O | - | 167.0 |
| O-CH₂ (Pentanediol) | 4.1 | 64.0 |
| Internal CH₂ (Pentanediol) | 1.4 - 1.7 | 22.0 - 28.0 |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, particularly with the Attenuated Total Reflectance (ATR) technique, is widely used to monitor the kinetics of photopolymerization in real-time. nih.govucl.ac.uk The polymerization of this compound can be followed by observing the decrease in the absorption band corresponding to the methacrylate C=C stretching vibration, typically found around 1636 cm⁻¹. nih.gov The degree of conversion is often calculated by rationing the height of this peak against an internal standard peak that does not change during the reaction, such as the C=O ester peak around 1720 cm⁻¹. nih.govucl.ac.uk
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C=O stretch (ester) | ~1720 | Internal standard; intensity remains constant |
| C=C stretch (methacrylate) | ~1636 | Reaction peak; intensity decreases with polymerization |
| C-O stretch | ~1320, 1300, 1160 | Part of the methacrylate "fingerprint" |
| C-H stretch (alkane) | ~2850-2960 | Part of the polymer backbone |
Chromatographic Methods (Gel Permeation Chromatography (GPC)) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight distribution of polymers. youtube.comyoutube.com It separates molecules based on their hydrodynamic volume in solution; larger molecules elute faster than smaller ones. youtube.com
For crosslinked networks like those formed from this compound, GPC is not used on the final cured polymer, as it is insoluble. Instead, GPC is applied to analyze the soluble (sol) fraction or to characterize linear polymers synthesized under controlled conditions that prevent crosslinking. In degradable network systems, GPC can be used to analyze the chain length of the degradation products. nih.gov The results provide key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, while higher values indicate a broader distribution of chain lengths.
| Parameter | Description | Significance |
| Mn (Number-average MW) | Statistical average molecular weight | Influences properties like colligative properties. |
| Mw (Weight-average MW) | Average where larger molecules contribute more | Correlates with bulk properties like strength and viscosity. |
| PDI (Polydispersity Index) | Mw / Mn | Measures the breadth of the molecular weight distribution. |
Microscopic Techniques (Atomic Force Microscopy (AFM)) for Surface and Network Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a sample's surface topography at the nanoscale. nanoscientific.org For polymers, AFM is particularly useful for visualizing the network morphology without the need for complex sample preparation. nanoscientific.org
In tapping mode, the AFM tip oscillates and intermittently "taps" the surface, which is ideal for soft materials like polymers to avoid sample damage. The resulting data provides:
Topography Images: A 3D map of the surface, revealing features like roughness and nodular structures that are characteristic of highly crosslinked dimethacrylate networks. mdpi.com
Phase Images: These images map the phase lag between the cantilever's oscillation and the driving signal. Variations in the phase image often correspond to differences in material properties such as adhesion, stiffness, and chemical composition, allowing for the visualization of distinct phases in polymer blends or domains of varying crosslink density. nanoscientific.org
AFM can be used to study how different polymerization conditions or the inclusion of comonomers affect the surface morphology and homogeneity of polymers derived from this compound.
X-ray Diffraction (WAXD) for Crystalline Structure Analysis
Wide-Angle X-ray Diffraction (WAXD) is a primary technique for investigating the atomic and molecular structure of materials, including the degree of crystallinity in polymers. tandfonline.comicdd.com The diffraction pattern generated by WAXD provides a fingerprint of the material's internal order.
Amorphous Polymers: These materials lack long-range order and produce a diffuse, broad "halo" in their diffraction pattern. icdd.comrigaku.com
Semi-crystalline Polymers: These materials contain both ordered crystalline regions (crystallites) and disordered amorphous regions. Their WAXD pattern is a superposition of sharp, well-defined Bragg diffraction peaks on top of a broad amorphous halo. rigaku.comazom.com
The degree of crystallinity can be quantified by separating the diffraction pattern into its crystalline and amorphous contributions and calculating the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. rigaku.com For highly crosslinked dimethacrylate polymers, the network structure often restricts chain mobility and prevents extensive crystallization, leading to a predominantly amorphous structure. mdpi.com However, the flexible pentanediol spacer may allow for some degree of local ordering.
Crystallization Behavior and Morphological Control in Polymeric Systems
The ability of a polymer to crystallize is governed by factors such as chain regularity, chain flexibility, and intermolecular forces. In network polymers formed from dimethacrylates, the polymerization process itself creates a highly crosslinked, three-dimensional structure that severely restricts the segmental chain motion required for the formation of ordered crystalline lamellae. mdpi.comnih.gov
Consequently, polymers based on this compound are generally expected to be amorphous. mdpi.com The final morphology is a result of a complex polymerization process that involves the formation of microgel agglomerates, which are highly crosslinked clusters, suspended in a less crosslinked matrix. mdpi.com
Control over the final morphology and properties can be exerted through several factors:
Polymerization Conditions: The temperature and rate of polymerization can influence the kinetics of network formation, affecting the final crosslink density and homogeneity.
Comonomer Selection: The introduction of a comonomer can alter the network structure. A more flexible comonomer might increase chain mobility and potentially allow for more local ordering, while a bulky, rigid comonomer could further disrupt any tendency to crystallize. nih.gov
Topological Constraints: The presence of a pre-existing polymer matrix or fillers can impose confinement effects that limit the size and organization of any potential crystalline domains. conicet.gov.aracs.org
Understanding these factors allows for the rational design of this compound-based polymers with tailored properties for specific end-use applications. nih.gov
Advanced Applications of 1,5 Pentanediol Dimethacrylate Polymers
Biomedical Engineering and Regenerative Medicine
The field of biomedical engineering is constantly seeking new materials with tailored properties to address complex biological challenges. Polymers based on 1,5-pentanediol (B104693) dimethacrylate have emerged as promising candidates due to their adaptability and biocompatibility.
Hydrogel Design for Controlled Release Systems and Bioencapsulation
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them ideal for biomedical applications such as drug delivery and cell encapsulation. The release of therapeutic agents from these hydrogels can be controlled by various mechanisms, including diffusion, swelling, and chemical degradation of the polymer matrix.
While specific research on 1,5-pentanediol dimethacrylate in controlled release systems is emerging, the broader class of dimethacrylate-based hydrogels is well-studied. The rate of drug release from these hydrogels is influenced by factors such as the crosslinking density and the hydrophilicity of the polymer network. For instance, in hydrogel systems, the release of a drug is often governed by Fickian diffusion, where the rate of release is dependent on the concentration gradient of the drug within the hydrogel and the surrounding medium. The release kinetics can be tailored by altering the polymer composition to achieve zero-order, first-order, or more complex release profiles to meet specific therapeutic needs.
Table 1: Theoretical Drug Release Kinetics from Hydrogel Matrices This table is generated based on established principles of drug release from hydrogel systems and is for illustrative purposes. Specific values for this compound hydrogels would require experimental data.
| Release Model | Rate Equation | Description |
| Zero-Order | Q = K₀t | The drug release rate is constant over time. |
| First-Order | log(100 – Q) = log(100) – K₁t | The drug release rate is proportional to the amount of drug remaining in the hydrogel. |
| Higuchi | Q = K₂√t | The drug release is proportional to the square root of time, typically for matrix systems. |
| Korsmeyer-Peppas | Mt/M∞ = Ktⁿ | Describes drug release from a polymeric system when the release mechanism is not well-known or when more than one type of release phenomenon is involved. |
Tissue Scaffolding and Bioink Development for Additive Manufacturing
Additive manufacturing, also known as 3D printing, has revolutionized the field of tissue engineering by enabling the fabrication of complex, patient-specific scaffolds that can support tissue regeneration. jchemlett.comuta.edu Bioinks, the materials used in 3D bioprinting, must possess specific rheological properties to be printable and also be biocompatible to support cell viability and function. researchgate.net
While direct research on the inclusion of this compound in bioinks is limited, its properties as a crosslinking agent suggest its potential utility. In 3D printing, polymers like poly(methyl methacrylate) (PMMA) are used to create scaffolds with controlled mechanical and morphological properties. The compressive and flexural properties of these scaffolds are crucial for their performance in vivo and can be tailored by adjusting the printing parameters and material composition. nih.gov For instance, the compressive strength of 3D printed scaffolds can be designed to be within the range of human trabecular bone (0.15–13.5 MPa). nih.gov
Table 2: Mechanical Properties of 3D Printed Scaffolds This table presents a general range of mechanical properties for 3D printed scaffolds based on existing literature for various polymers. Specific data for this compound-containing scaffolds is not yet widely available.
| Property | Typical Range for Bone Tissue Engineering |
| Compressive Strength | 0.15 - 13.5 MPa nih.gov |
| Yield Strength | 0.56 - 64 MPa nih.gov |
| Flexural Stiffness | 160 - 1200 N/mm nih.gov |
Biocompatible Coatings for Medical Devices
The surfaces of medical implants and devices are often coated to improve their biocompatibility, reduce friction, and prevent infection. Hydrophilic and antimicrobial coatings are of particular interest. researchgate.net 1,5-Pentanediol diacrylate, a related compound, has been investigated as a bio-based alternative for UV-curable coatings, suggesting that dimethacrylates can be tailored for such applications. pcimag.com The goal of these coatings is to create a surface that minimizes adverse reactions from the body and promotes integration with surrounding tissues.
Substrates for Stem Cell Culture and Expansion
The surface properties of culture substrates can significantly influence stem cell behavior, including adhesion, proliferation, and differentiation. While specific studies on this compound as a substrate for stem cell culture are not widely available, the principle of using synthetic polymer surfaces to control stem cell fate is well-established. By modifying the chemical and physical properties of a substrate, it is possible to direct stem cells towards specific lineages, which is a key goal in regenerative medicine.
Polymeric Systems in Gene Delivery
Non-viral gene delivery systems are being extensively researched as safer alternatives to viral vectors. Poly(beta-amino ester)s (PBAEs) are a class of biodegradable polymers that have shown great promise for gene delivery. nih.govtudublin.ie Notably, 1,5-pentanediol diacrylate has been used as a backbone monomer in the synthesis of novel PBAEs for the delivery of plasmid DNA. nih.gov
These polymers are synthesized through a two-step Michael addition reaction, where a diacrylate monomer, such as 1,5-pentanediol diacrylate, is reacted with a primary amine-containing side chain monomer, followed by end-capping with another amine-containing molecule. nih.gov The resulting PBAEs can self-assemble with DNA to form nanoparticles that can efficiently transfect cells. Research has shown that nanoparticles formulated with PBAEs derived from 1,5-pentanediol diacrylate can achieve high transfection efficiency in various cell lines, including cancer cells. nih.gov
Table 3: Examples of PBAEs Synthesized with 1,5-Pentanediol Diacrylate for Gene Delivery
| Polymer Name | Backbone Monomer | Side Chain Monomer | End-capping Molecule | Application | Reference |
| 536 | 1,5-Pentanediol diacrylate (B5) | 3-Amino-1-propanol (S3) | 2-((3-Aminopropyl)amino)ethanol (E6) | Delivery of therapeutic DNA to hepatocellular carcinoma cells | |
| PBAE537 | 1,5-Pentanediol diacrylate (B5) | 3-Amino-1-propanol (S3) | 1-(3-Aminopropyl)-4-methyl piperazine (B1678402) (E7) | Co-delivery of plasmids for treatment of HPV-related cervical lesions nih.gov | nih.gov |
| 53E4 | 1,5-Pentanediol diacrylate (B5) | 3-Amino-1-propanol (S3) | 2-Methylpentane-1,5-diamine (E4) | High-throughput evaluation of nanoparticles for tissue-targeted gene expression |
Dental and Orthodontic Materials Science
In dentistry, dimethacrylate-based polymers are the foundation of many restorative and adhesive materials due to their excellent mechanical properties and esthetics. nih.gov this compound, with its flexible nature, can be incorporated into these formulations to enhance toughness and water resistance. polysciences.com
The performance of dental composites is heavily influenced by the composition of the resin matrix. Factors such as polymerization shrinkage, mechanical strength, and the potential for leaching of unreacted monomers are critical considerations. Polymerization shrinkage can lead to stress at the tooth-restoration interface, potentially causing marginal gaps and secondary caries. researchgate.netekb.eg The mechanical properties, including flexural strength and modulus, determine the durability of the restoration under the forces of mastication.
Table 4: General Properties of Dimethacrylate-Based Dental Composites This table provides a general overview of properties for dental composites. The specific contribution of this compound would require targeted research.
| Property | Typical Range/Observation | Significance |
| Polymerization Shrinkage | 1.5% - 5% researchgate.net | Can lead to stress, marginal gaps, and secondary caries. researchgate.netekb.eg |
| Flexural Strength | Varies significantly based on composition | Indicates the material's ability to resist fracture under bending forces. |
| Flexural Modulus | Varies significantly based on composition | Represents the stiffness of the material. |
| Monomer Leaching | Can occur, especially in the first 24 hours researchgate.net | Leached components may have cytotoxic effects on oral tissues. mdpi.comjidmr.comresearchgate.net |
| Cytotoxicity | Varies; some monomers show dose-dependent toxicity mdpi.com | A critical factor for the biocompatibility of the restorative material. jidmr.comresearchgate.net |
Resin Matrices in Dental Composites and Adhesives
This compound (PDMA) is a bifunctional methacrylate (B99206) monomer that serves as a crucial component in the formulation of resin matrices for dental composites and adhesives. mdpi.com As a crosslinking agent, its flexible pentanediol (B8720305) spacer contributes to the formation of durable and resilient polymer networks upon polymerization. mdpi.com The moderate hydrophobicity and toughness of PDMA make it a valuable ingredient in creating dental materials with enhanced performance characteristics. biointerfaceresearch.com In dental composites, the resin matrix is a fundamental component that binds the filler particles together, and the choice of monomers is critical to the final properties of the restorative material.
The incorporation of dimethacrylates like PDMA into the resin matrix is essential for achieving a high degree of crosslinking. This crosslinked structure is vital for the mechanical integrity and longevity of dental restorations. The two methacrylate groups at either end of the 1,5-pentanediol chain allow for the formation of a three-dimensional polymer network. This network structure is what provides the dental composite with its strength and resistance to degradation in the oral environment.
Enhancement of Mechanical Durability and Aqueous Stability in Dental Formulations
The inclusion of this compound in dental formulations significantly contributes to the mechanical durability and aqueous stability of the final restorative material. biointerfaceresearch.com Its role as a flexible crosslinking agent helps to improve the toughness of the polymer matrix, making the dental composite more resistant to fracture and wear over time. biointerfaceresearch.com The moderate hydrophobicity of PDMA is another key feature that enhances the aqueous stability of dental composites. By reducing water sorption, PDMA helps to minimize the hydrolytic degradation of the resin matrix, which is a common cause of failure in dental restorations.
Research into dimethacrylate-based dental resins has shown that the composition of the monomer mixture is a critical factor in determining the final properties of the material. The interactions between different monomers and the resulting polymer network structure define the mechanical strength, hardness, and water absorption characteristics of the dental composite. The use of various dimethacrylate monomers, including those with flexible spacers like PDMA, allows for the fine-tuning of these properties to meet the specific demands of different clinical applications.
Table 1: Influence of Monomer Composition on Dental Resin Properties
| Monomer System | Flexural Strength (MPa) | Hardness (HV) | Water Absorption (µg/mm³) |
| Bis-GMA/TEGDMA | 69.7 - 89.5 | 14 - 16 | High |
| UDMA/TEGDMA | 20 - 30 (DTS) | 14 - 16 | Highest |
| Bis-GMA/Bis-EMA/UDMA | Good | Good | Lower |
Coatings, Adhesives, and Sealants Technology
UV/EB Curable Coatings for Enhanced Surface Performance and Durability
This compound is utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings to enhance surface performance and durability. biointerfaceresearch.com These coatings, which are polymerized through exposure to UV light or an electron beam, benefit from the inclusion of PDMA as a crosslinking agent. biointerfaceresearch.com The resulting polymer network provides flexibility and chemical durability to the protective coating. biointerfaceresearch.com
The analogous compound, 1,5-Pentanediol diacrylate (PDDA), has been investigated as a bio-based alternative to petroleum-based monomers like 1,6-Hexanediol diacrylate (HDDA) in UV/EB cure formulations. mdpi.compolysciences.com Studies have shown that PDDA can produce nearly identical properties to HDDA in many applications, with potential for improved performance in certain formulations. mdpi.com The use of a five-carbon monomer like PDDA may offer advantages such as lower viscosity. polysciences.com UV and EB curable coatings are valued for their rapid curing times, excellent cured properties, and low to no volatile organic compound (VOC) emissions. polysciences.com
High-Performance Adhesives and Sealants Formulations
The moderate hydrophobicity of PDMA is also advantageous in adhesive and sealant applications, as it can improve the water resistance of the bond. biointerfaceresearch.com This is particularly important for applications where the adhesive or sealant will be exposed to moisture or high humidity. The excellent reactivity and consistency of this compound ensure reliable performance in both research and industrial formulations. mdpi.com
Photoresist Development for Microelectronics
Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics. alfa-chemistry.com A typical photoresist formulation consists of a polymer resin, a photoactive compound (such as a photoinitiator or photoacid generator), and a solvent. google.com Photopolymerizable compounds, often monomers or oligomers with reactive double bonds, are crucial components in certain types of photoresists, particularly in negative-tone resists where the exposed regions are crosslinked and become insoluble.
While direct research explicitly detailing the use of this compound in photoresist formulations is not prevalent in the provided search results, its chemical structure and properties as a crosslinking dimethacrylate monomer suggest a potential application in this field. Dimethacrylates can be incorporated into photoresist compositions as crosslinking agents to enhance the thermal stability and mechanical properties of the patterned structures. Upon exposure to light, the photoinitiator generates free radicals, which then initiate the polymerization and crosslinking of the methacrylate groups in PDMA, leading to the formation of a stable, insoluble network in the exposed areas.
Separation Science and Chromatographic Media
In the field of separation science, porous polymer monoliths have emerged as effective stationary phases for various chromatographic techniques. These monoliths are continuous, rigid porous structures that offer high permeability and efficient mass transfer. mdpi.com The synthesis of these materials often involves the in-situ polymerization of a mixture containing functional monomers, a crosslinking agent, a porogenic solvent, and an initiator. mdpi.com
Dimethacrylates are commonly employed as crosslinking agents in the preparation of these porous polymer monoliths. For example, ethylene (B1197577) glycol dimethacrylate (EGDMA) is a widely used crosslinker. Given that this compound is a flexible crosslinking agent, it can be inferred that it could be utilized in a similar capacity to create porous polymer networks for chromatographic media. polysciences.com The choice of crosslinker is critical as it influences the porosity, mechanical stability, and surface chemistry of the resulting monolith, which in turn dictates its performance in chromatographic separations. The length and flexibility of the pentanediol chain in PDMA could offer specific advantages in tailoring the porous structure and properties of the separation medium.
Fabrication of Highly Crosslinked Monolithic Stationary Phases for Liquid Chromatography
This compound (1,5-PDDMA) has been utilized as a key cross-linking monomer in the synthesis of highly crosslinked monolithic stationary phases for use in reversed-phase liquid chromatography (RPLC). byu.edu These monolithic columns, which consist of a single, continuous piece of porous polymer, offer an alternative to traditional packed columns and are noted for their high permeability and efficiency.
In a notable study, 1,5-PDDMA was one of seven dimethacrylate monomers used to create highly cross-linked monolithic columns within 75-µm inner diameter capillaries. byu.edu The synthesis process involved a one-step, UV-initiated polymerization. This method provides a straightforward approach to creating a rigid, porous polymer network directly within the capillary column. The porous structure of the monolith is crucial for its function as a stationary phase, and this was controlled through the use of porogenic solvents, specifically dodecanol (B89629) and methanol (B129727). byu.edu
The resulting poly(this compound) monolith, along with the others in the study, was evaluated for its performance in the separation of small molecules, such as alkylbenzenes and alkylparabens. The research demonstrated that these highly crosslinked monoliths could achieve high-resolution separations. Several of the monolithic columns synthesized from the various dimethacrylate monomers, including the class to which 1,5-PDDMA belongs, exhibited excellent column efficiencies, with values exceeding 50,000 plates/m. byu.edu Furthermore, the study highlighted that monoliths with longer alkyl-bridging chains displayed minimal shrinking or swelling when exposed to solvents of differing polarities, which is an important characteristic for the stability and reproducibility of chromatographic separations. byu.edu The optimized columns also showed high run-to-run and column-to-column reproducibility. byu.edu
Below is a data table summarizing the characteristics and performance of the highly cross-linked monolithic columns from the study involving this compound.
| Monomer Class | Key Synthesis Parameters | Performance Characteristics | Analytes |
|---|---|---|---|
| Alkyl-bridging Dimethacrylates (including 1,5-PDDMA) | UV-initiated polymerization in 75-µm i.d. capillaries; Dodecanol and methanol as porogens. | Column efficiencies in excess of 50,000 plates/m; High permeability; Good run-to-run and column-to-column reproducibility. | Alkylbenzenes and alkylparabens. |
Optoelectronics and Advanced Electronic Materials
Polymer Matrices for Optical and Electronic Components
Information regarding the specific application of this compound polymers as matrices for optical and electronic components is not available in the searched scholarly literature.
Degradation Phenomena and Environmental Fate of 1,5 Pentanediol Dimethacrylate Based Materials
Thermal Degradation Mechanisms and Pathways
The thermal degradation of dimethacrylate polymer networks is a complex process involving multiple reaction steps. The stability of these materials is largely dictated by the chemical structure of the monomer and the crosslink density of the resulting network. For polymers based on 1,5-pentanediol (B104693) dimethacrylate, the degradation would be anticipated to proceed through mechanisms common to other dimethacrylate resins, such as those used in dental composites.
Investigation of Random and End-Chain Scission Processes
The thermal decomposition of polymethacrylates typically involves two primary mechanisms: random chain scission and end-chain scission (or unzipping). Random scission can occur at any point along the polymer backbone and is often initiated by the presence of weak links or impurities within the network. End-chain scission, conversely, begins at the terminal ends of polymer chains.
In highly crosslinked dimethacrylate networks, the degradation process can be intricate. The shorter the distance between the methacrylate (B99206) groups on the monomer, the higher the theoretical crosslink density, which can influence the degradation pathway. nih.gov For a polymer derived from 1,5-pentanediol dimethacrylate, with its flexible pentanediol (B8720305) linker, the network structure would play a significant role. It is plausible that both random and end-chain scission processes would contribute to its thermal degradation profile, with the prevalence of each mechanism being temperature-dependent.
Influence of Temperature on Decomposition Kinetics
The kinetics of thermal degradation are strongly influenced by temperature. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and decomposition kinetics of polymers. As the temperature increases, the rate of degradation reactions accelerates. For dimethacrylate-based resins, TGA studies typically reveal a multi-step degradation process, indicating the presence of different decomposition reactions occurring at various temperature ranges.
| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss at 500°C (%) |
|---|---|---|---|
| 5 | - | - | - |
| 10 | - | - | - |
| 20 | - | - | - |
Table 1. Hypothetical thermogravimetric analysis data for poly(this compound) at different heating rates. Such data would be used to determine the kinetic parameters of thermal decomposition. (Note: This table is for illustrative purposes only as specific experimental data is not available).
Hydrolytic Degradation Pathways
Hydrolytic degradation is a significant concern for polymers containing hydrolyzable functional groups, such as the ester linkages present in this compound. This process is particularly relevant in aqueous or humid environments.
Cleavage of Ester Bonds in Aqueous Environments
The primary mechanism of hydrolytic degradation for dimethacrylate-based polymers is the cleavage of the ester bonds within the polymer matrix. mdpi.com This reaction is catalyzed by water and can be accelerated by the presence of acids, bases, or enzymes. mdpi.com The hydrolysis of the ester linkages leads to the scission of the polymer chains, resulting in a decrease in molecular weight and a deterioration of the material's mechanical properties. mdpi.com For a crosslinked network of this compound, water sorption into the polymer matrix would facilitate the hydrolysis of the ester groups, leading to a gradual breakdown of the network structure. mdpi.com
pH-Responsive Degradation of Crosslinked Networks
The rate of hydrolytic degradation of polymers with ester bonds is highly dependent on the pH of the surrounding environment. Both acidic and basic conditions can catalyze the hydrolysis of esters, though the specific mechanisms differ. In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.
This pH-responsiveness can be a critical factor in the environmental fate of this compound-based materials. The degradation products, which would include methacrylic acid and 1,5-pentanediol, could potentially alter the local pH, leading to an auto-catalytic effect. mdpi.com
| pH of Aqueous Environment | Time to 10% Mass Loss (Hypothetical Days) | Primary Degradation Products |
|---|---|---|
| 3 (Acidic) | - | Methacrylic Acid, 1,5-Pentanediol |
| 7 (Neutral) | - | Methacrylic Acid, 1,5-Pentanediol |
| 11 (Basic) | - | Methacrylate Salt, 1,5-Pentanediol |
Table 2. Illustrative effect of pH on the hydrolytic degradation of poly(this compound). The rate of degradation is expected to be higher in both acidic and basic conditions compared to neutral pH. (Note: This table is for illustrative purposes only as specific experimental data is not available).
Mechanochemical Degradation and Mechanically Triggered Approaches
Mechanochemical degradation refers to the scission of polymer chains due to the application of mechanical stress. This can occur during processing, such as milling or extrusion, or during the service life of the material under mechanical load. In crosslinked polymers, mechanical forces can become concentrated in specific bonds within the network, leading to their rupture.
For a material based on this compound, mechanical stresses could lead to the scission of the covalent bonds in the polymer backbone. The flexible pentanediol chain might allow for some dissipation of mechanical energy through conformational changes, but sufficient stress would ultimately lead to bond cleavage. The degradation of dental composites, which are often based on dimethacrylates, can be accelerated by mechanical processes such as mastication, which introduces cyclic loading and fatigue. austinpublishinggroup.com
Recent research has also focused on developing polymers with mechanically triggered degradation capabilities. These "mechanophores" are chemical moieties that can be incorporated into a polymer chain and undergo a specific chemical reaction or bond cleavage in response to mechanical force. While there is no specific research on incorporating such features into this compound-based materials, this represents a potential avenue for creating "smart" materials with on-demand degradation properties.
Oxidative Degradation Processes
Materials based on this compound, like other poly(alkyl methacrylate)s, are susceptible to oxidative degradation, which can be initiated by factors such as heat and ultraviolet (UV) radiation. The degradation process typically involves the formation of free radicals on the polymer backbone. These reactive radicals can then interact with oxygen, leading to the formation of hydroperoxides. The subsequent decomposition of these hydroperoxides can result in chain scission, leading to a decrease in molecular weight, or crosslinking, which can make the material more brittle rsc.orgyoutube.com.
| Degradation Type | Initiating Factors | Key Intermediates | Primary Effects on Polymer |
| Thermal Oxidation | Heat, Oxygen | Free radicals, Hydroperoxides | Chain scission, Crosslinking |
| Photo-oxidation | UV Radiation, Oxygen | Excited-state molecules, Free radicals | Chain scission, Discoloration, Surface changes |
Biodegradation and Environmental Fate Studies
The environmental fate of materials derived from this compound is influenced by their susceptibility to biodegradation. The polymer's structure, characterized by a carbon backbone and ester linkages, dictates its interaction with biological systems. While the high molecular weight and cross-linked nature of the cured polymer can present challenges for rapid biodegradation, the ester groups are potential sites for hydrolytic cleavage by enzymes nih.govmdpi.com.
The biodegradability of the constituent monomers can provide insight into the potential environmental impact of the degradation products. The parent alcohol, 1,5-Pentanediol, which would be released upon complete hydrolysis of the ester bonds, is considered to be a readily biodegradable substance researchgate.net. This suggests that once the polymer breaks down into its smaller components, at least one of the primary degradation products can be further mineralized by microorganisms in the environment.
Enzymatic Hydrolysis by Biological Systems
The primary mechanism for the biodegradation of this compound-based materials is the enzymatic hydrolysis of their ester bonds. Various enzymes, particularly esterases, can catalyze this reaction. In biomedical applications, such as dental resins, enzymes present in human saliva have been shown to degrade methacrylate-based composites nih.gov.
The rate of enzymatic degradation is influenced by several factors, including the density of the cross-linked network and the accessibility of the ester groups to the enzymes. A higher cross-linking density can sterically hinder enzymes from reaching the ester linkages, thereby slowing down the degradation process frontiersin.orgresearchgate.net. The degradation process involves the cleavage of the ester bond, which releases the alcohol (1,5-Pentanediol) and carboxylic acid (methacrylic acid) components of the polymer network nih.gov. This enzymatic action can lead to a gradual loss of mass and mechanical properties of the material over time.
Microbial Degradation Investigations
In the environment, communities of microorganisms play a crucial role in the breakdown of polymeric materials. Bacteria and fungi can secrete extracellular enzymes that depolymerize complex polymers into smaller molecules that can then be assimilated by the cells researchgate.netkristujayanti.edu.in. For acrylic polymers, several microbial species have been identified that can contribute to their degradation nih.gov.
While specific studies on the microbial degradation of this compound are not widely available, research on related polyacrylates and polymer composites provides relevant insights. For instance, certain bacteria are known to feed on the components of polymer composites, while others can produce byproducts that weaken the material's structural integrity wisc.edu. The biodegradation process in a natural environment is often a collaborative effort, where different microbial species work together to break down the complex polymer structure kristujayanti.edu.inwisc.edu. The initial step often involves abiotic factors like UV radiation or mechanical stress, which break the polymer into smaller fragments, making them more accessible to microbial attack kristujayanti.edu.in.
Characterization of Degradation Products and Byproducts
The degradation of this compound-based materials, primarily through hydrolysis of the ester linkages, results in the formation of specific, well-defined chemical compounds. The complete hydrolytic cleavage of the dimethacrylate ester bonds would yield the parent diol and the corresponding carboxylic acid.
The primary degradation products expected from the complete hydrolysis of the poly(this compound) network are:
1,5-Pentanediol: A five-carbon linear diol.
Methacrylic acid: The carboxylic acid monomer unit.
Incomplete hydrolysis could also lead to the formation of 1,5-Pentanediol monomethacrylate, where only one of the two ester groups has been cleaved. Further degradation of these primary products would depend on the specific environmental conditions and microbial populations present. As mentioned, 1,5-Pentanediol is known to be biodegradable. Methacrylic acid can also be utilized by certain microbial pathways. The identification and quantification of these degradation products are typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) researchgate.net.
| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Role in Degradation Pathway |
| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | Product of ester hydrolysis |
| Methacrylic acid | C₄H₆O₂ | 86.09 | Product of ester hydrolysis |
| 1,5-Pentanediol monomethacrylate | C₉H₁₆O₃ | 172.22 | Intermediate of partial hydrolysis |
Computational and Modeling Approaches for 1,5 Pentanediol Dimethacrylate Systems
Molecular Dynamics Simulations of Polymerization and Network Architectures
Molecular dynamics (MD) simulations offer a powerful methodology for observing the dynamic evolution of polymer network formation from difunctional monomers such as 1,5-pentanediol (B104693) dimethacrylate. By simulating the movement and interaction of individual atoms and molecules over time, MD can provide a detailed picture of the polymerization process, from the initial reactions to the formation of a highly crosslinked network. researchgate.net
The simulation process typically begins with the construction of a model system containing the monomer molecules in a simulation box. A force field is chosen to describe the potential energy of the system, defining the interactions between atoms. The polymerization is then simulated by introducing reactive species (radicals) and allowing new covalent bonds to form based on proximity and reactivity criteria. This process continues, mimicking the chain-growth mechanism of free-radical polymerization. rsc.org
A key aspect that can be investigated with MD simulations is the evolution of the network topology. Tools from graph theory are often combined with MD to analyze the connectivity of the simulated network. rsc.org This allows for the precise determination of critical points in the polymerization process, such as the gel point , which is the transition from a viscous liquid to a solid-like gel, identified as the formation of a giant molecular component that spans the simulation box. rsc.org For dimethacrylate systems, simulations have shown that the flexibility of the monomer plays a crucial role, influencing the rate of bond conversion and delaying the gel point due to the promotion of small cyclization reactions. rsc.org
MD simulations can also elucidate the final network architecture, providing data on:
Crosslink Density: The number of effective crosslinks per unit volume.
Chain Length Distribution: The distribution of polymer chain lengths between crosslink points.
Structural Heterogeneity: The presence of densely crosslinked regions (microgels) within a less dense matrix. torvergata.it
These structural characteristics are directly linked to the macroscopic thermomechanical properties of the final polymer, such as the glass transition temperature (Tg) and Young's modulus, which can also be calculated from the simulation data. rsc.orgaip.org
| Parameter/Output | Description | Typical Value/Observation for Dimethacrylates | Reference |
|---|---|---|---|
| Force Field | Set of equations and parameters to calculate the potential energy of the system. | GAFF (General Amber Force Field), PCFF (Polymer Consistent Force Field) | acs.org |
| System Size | Number of monomer molecules in the simulation box. | Hundreds to thousands of molecules | acs.org |
| Gel Point (Bond Conversion) | The fraction of double bonds reacted at which a spanning network first forms. | ~0.15 - 0.25 | researchgate.net |
| Final Conversion | The maximum percentage of methacrylate (B99206) groups that have reacted. | 50% to >80% | nih.gov |
| Glass Transition Temperature (Tg) | Calculated from the change in properties like density vs. temperature. | ~400 K (for highly cured systems) | rsc.org |
| Young's Modulus | Calculated from stress-strain curves derived from deformation simulations. | ~3 GPa (for highly cured systems) | rsc.org |
Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics
Quantum chemical (QC) calculations provide fundamental insights into the electronic structure of 1,5-pentanediol dimethacrylate, which governs its reactivity and the energetics of the polymerization process. informahealthcare.com Methods like Density Functional Theory (DFT) are commonly used to model the reactions involved in free-radical polymerization at the atomic level. acs.org
A primary application of QC is the calculation of activation energies (Ea) and reaction enthalpies (ΔHr) for the key polymerization steps: initiation, propagation, and termination. acs.org By modeling the transition state structures of these reactions, researchers can determine the energy barriers that must be overcome for the reaction to proceed. rsc.org For instance, the propagation step involves the addition of a monomer to a growing polymer radical. QC calculations can reveal how the structure of the monomer and the radical influences the activation energy for this addition. acs.org
Studies on various methacrylate monomers have shown that DFT calculations can predict activation energies that correlate well with experimental data. acs.orgmdpi.com These calculations can explain reactivity trends across different monomers. For example, the stability of the tertiary radical formed upon addition to a methacrylate monomer makes the reaction enthalpically favorable. acs.org
QC methods are also employed to understand the relative reactivity in copolymerization systems by calculating reactivity ratios. queensu.ca The energy differences between various radical addition pathways (e.g., a radical adding to its own type of monomer versus a different comonomer) can be computed to predict the copolymer sequence distribution. acs.org
| Reaction Type | Parameter | Typical Calculated Value Range (kcal/mol) | Significance | Reference |
|---|---|---|---|---|
| Radical Propagation (Homopolymerization) | Activation Energy (ΔETS) | 3.9 - 10.1 | Determines the rate of polymer chain growth. Lower values indicate faster polymerization. | rsc.org |
| Radical Propagation (Homopolymerization) | Reaction Energy (ΔEprod) | -21.6 to -13.2 | Indicates the thermodynamic driving force for the reaction; highly exothermic. | rsc.org |
| Chain-End Isomerization (Anionic Polym.) | Isomerization Energy (ΔEiso) | ~+2.6 (for PMMA) | Relates to the equilibrium between active and dormant species, affecting overall polymerization rate. | acs.org |
Predictive Modeling of Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, establishes mathematical links between the chemical structure of a monomer like this compound and the macroscopic properties of the resulting polymer. nih.gov These models use molecular descriptors—numerical values that encode structural information—to predict properties without the need for physical synthesis and testing. nih.gov
For dimethacrylate-based polymers, the monomer's chemical structure is the crucial factor determining the final network's performance. nih.gov Key structural features that influence properties include:
Monomer Length: The distance between the two methacrylate groups influences the theoretical crosslink density. Shorter monomers generally lead to higher crosslink density and a higher elastic modulus. nih.gov
Molecular Flexibility: The flexibility of the pentanediol (B8720305) chain affects chain mobility and the final degree of conversion.
Intermolecular Interactions: The potential for hydrogen bonding or other secondary interactions can stiffen the network. nih.gov
QSPR models can be developed to predict a wide range of properties. For example, computational models can relate a polymer's molecular structure to its performance by creating virtual polymer libraries in silico. nih.gov Machine learning algorithms, such as graph convolutional networks (GCN), are increasingly used to build these predictive models. acs.orgnih.gov The GCN can learn from datasets of known polymers to predict properties like glass transition temperature (Tg), density, and elastic modulus for new, unsynthesized structures. acs.orgnih.gov Studies have shown that GCN-based models can achieve high accuracy, with R² scores around 0.9 for predicting Tg. nih.gov
| Structural Descriptor | Influence on Polymer Network | Predicted Property Impact | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Lower MW for a dimethacrylate leads to a higher concentration of double bonds and higher theoretical crosslink density. | Higher modulus, potentially lower degree of conversion. | mdpi.com |
| Chain Length between Methacrylate Groups | Determines the length of the crosslinking strands. | Shorter chains increase stiffness and modulus; longer chains increase flexibility. | nih.gov |
| Presence of H-bond Donors/Acceptors | Forms physical crosslinks, restricting chain mobility. | Increases viscosity of the monomer and stiffness of the final polymer network. | nih.gov |
| Backbone Rigidity | A key feature automatically extracted by GCN models. | Strongly correlated with the glass transition temperature (Tg). | acs.orgnih.gov |
Simulation of Degradation Mechanisms and Pathways
Computational modeling is also a valuable tool for investigating the degradation of highly crosslinked networks formed from this compound. Understanding degradation is critical for predicting the long-term stability and lifetime of the material. Simulations can provide insights into the molecular-level events that lead to material failure. mdpi.com
One approach involves using MD simulations to model chemical damage, such as backbone bond scission. acs.org Since classical force fields cannot typically model bond breaking, simplified approaches are used. For example, simulations can be run on an equilibrated polymer network where specific bonds are manually "cut" to represent a scission event. acs.org The structural and mechanical properties of the "damaged" network are then compared to the original, allowing researchers to quantify the effect of degradation. acs.org This method can show how bond scission affects properties like the elastic modulus and the diffusion of small molecules within the polymer matrix. acs.org
Another simulation strategy involves modeling degradation as a stochastic process. clemson.edu For instance, the breaking of covalent bonds can be modeled to reproduce first-order degradation kinetics. By tracking the number of broken bonds, one can identify the "reverse gel point," where the network dissolves back into soluble fragments. clemson.edu
These computational models can explore various degradation pathways, including:
Thermal Degradation: Simulating bond scission at high temperatures to predict pyrolysis products and kinetics. purdue.eduresearchgate.net
Hydrolysis: Modeling the cleavage of ester linkages in the presence of water, which is a key degradation pathway for many polyesters and polyacrylates. mdpi.com
Oxidation: Investigating reactions with oxygen that can lead to chain scission and the formation of new functional groups.
By simulating these processes, researchers can build comprehensive reaction networks that map out the complex degradation pathways and identify the most likely degradation products. purdue.edu
| Simulation Method | Degradation Mechanism Modeled | Key Insights Obtained | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) with Bond Scission | Manual cutting of backbone or crosslink bonds in a pre-formed network. | Quantifies the change in mechanical properties (e.g., elastic modulus) as a function of bond breakage. | acs.org |
| Dissipative Particle Dynamics (DPD) | Stochastic breaking of covalent bonds based on first-order kinetics. | Predicts the evolution of molecular weight, dispersity, and the "reverse gel point." Models mass loss and erosion. | clemson.edu |
| Quantum Chemistry / Graph Theory | Predicting reaction pathways and constructing complete reaction networks. | Identifies specific degradation pathways, intermediate species, and final degradation products. | purdue.edu |
| Thermogravimetric Analysis (TGA) Modeling | Fitting kinetic parameters to experimental TGA data. | Simulates overall weight loss under various thermal conditions and identifies distinct degradation steps. | researchgate.netbohrium.com |
Biocompatibility and Environmental Interactions of 1,5 Pentanediol Dimethacrylate Materials
In Vitro Cytotoxicity Assessment of 1,5-Pentanediol (B104693) Dimethacrylate and its Polymers
The cytotoxicity of 1,5-Pentanediol dimethacrylate and its polymers is a primary indicator of their biocompatibility. In vitro studies are essential for evaluating the potential adverse effects of leachable monomers and degradation byproducts on cells. While data specifically on this compound is limited, studies on related dimethacrylate-based composites and polymers of the acrylate (B77674) analogue provide valuable insights.
Research on various dimethacrylate composites has shown that cell viability can remain high, often at 80% or greater, depending on the specific composition and degree of conversion of the polymer. nih.gov The cytotoxicity of resin-based composites is often attributed to unpolymerized monomers that can leach out of the material. nih.govnih.gov The degree of polymerization is a crucial factor, as insufficient curing can increase the release of these cytotoxic components. uni-regensburg.de
In a study on poly(beta-amino ester) (PBAE) nanoparticles synthesized from the acrylate analogue, 1,5-Pentanediol diacrylate, the biodegradable vector was found to be non-cytotoxic, maintaining the viability of hepatocytes above 80%. biocrick.com This suggests that when properly polymerized and formulated, materials based on the 1,5-Pentanediol di(meth)acrylate backbone can exhibit good cytocompatibility. The cytotoxicity of methacrylate-based dental resins has been shown to be both dose- and time-dependent. mdpi.com
| Material/Compound | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Poly(1,5-Pentanediol diacrylate-co-3-amino-1-propanol) Nanoparticles | Human Hepatocytes | Maintained cell viability above 80%; considered non-cytotoxic. | biocrick.com |
| General Dimethacrylate Composites | MC3T3-E1 Osteoblasts | Viability remained high (80% or greater) for all tested compositions. | nih.gov |
| Methacrylate-based Dental Resins | Various (Human and Murine Cell Lines) | Cytotoxicity is dose- and time-dependent; often linked to leached monomers. | mdpi.com |
| Unpolymerized Resin Monomers | General | Considered the principal compounds responsible for the cytotoxicity of some resin-modified materials. | nih.gov |
Immunological Response and Sensitization Potential
The potential for a material to elicit an immune response, particularly skin sensitization, is a critical aspect of its biocompatibility. For dimethacrylates, which are known to be potential sensitizers, this is a significant area of evaluation.
According to the Globally Harmonized System (GHS) of classification and labelling of chemicals, 1,5-Pentanediol diacrylate, a closely related compound, is recognized as a potential skin sensitizer that may cause an allergic skin reaction. nih.gov In contrast, the precursor molecule, 1,5-Pentanediol, is not considered to have skin or respiratory sensitization properties based on available data. jcia-bigdr.jp This highlights the role of the acrylate or methacrylate (B99206) functional groups in the sensitization potential of the molecule.
Allergic reactions to (meth)acrylates are a known issue, particularly in the context of dental materials where both patients and dental personnel may be exposed. nih.gov These reactions are typically cell-mediated and may manifest as allergic contact dermatitis. researchgate.net The analogue, 1,6-hexanediol diacrylate (HDDA), has been reported as a strong sensitizer. researchgate.net
| Compound | Sensitization Potential | Classification/Finding |
|---|---|---|
| 1,5-Pentanediol diacrylate | Skin Sensitizer | May cause an allergic skin reaction (GHS Classification). nih.gov |
| 1,5-Pentanediol | Non-sensitizer | Not considered to have skin or respiratory sensitization properties. jcia-bigdr.jp |
| 1,6-Hexanediol diacrylate (Analogue) | Strong Sensitizer | Reported as a strong sensitizer in occupational settings. researchgate.net |
| General (Meth)acrylates | Potential Sensitizers | Can predispose individuals to allergic reactions, particularly in dental applications. nih.gov |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity assessments are crucial for determining if a chemical compound can cause genetic damage, which may lead to cancer or other hereditary diseases. The Ames test is a widely used method for evaluating the mutagenic potential of chemicals. nih.gov
Data available for 1,5-Pentanediol diacrylate suggests a potential for genotoxicity, as it is suspected of causing genetic defects according to its GHS classification. nih.gov This is a significant concern for biomedical applications where long-term patient safety is paramount. In contrast, in vitro test data for the precursor, 1,5-Pentanediol, indicates that it is not expected to be mutagenic. jcia-bigdr.jp
The broader class of dimethacrylate monomers used in dental materials has been studied for genotoxic effects. For instance, urethane dimethacrylate (UDMA) has been shown to induce DNA damage in human lymphocytes, primarily through the generation of oxidative DNA lesions. nih.gov Generally, eluted monomers from resin-based composites are known to possess genotoxic and mutagenic properties. uni-regensburg.de Standard genotoxicity testing for chemical safety often includes a bacterial reverse mutation test (Ames test), a mammalian cell chromosomal aberration test, and an in vivo rodent bone marrow micronucleus test. nih.gov
Cell Adhesion, Proliferation, and Differentiation on this compound Substrates
The ability of a material's surface to support cellular functions such as adhesion, proliferation, and differentiation is fundamental to its success in tissue engineering and medical implant applications. For substrates made from this compound, these interactions are governed by the physicochemical properties of the polymer network.
Poly(ethylene glycol) dimethacrylate (PEG-DMA) hydrogels, a related class of materials, are known to be relatively biologically inert and often require modification with cell adhesion motifs, such as the RGD peptide, to promote cell attachment and spreading. nih.govresearchgate.net Without such modifications, cell adhesion can be minimal. nih.gov
Studies on various dimethacrylate-based composites have shown that material properties significantly influence the cellular response. For example, in studies with MC3T3-E1 pre-osteoblasts, cell viability, density, and spreading area were dependent on factors like filler content, degree of conversion, and surface roughness. nih.gov An increase in surface roughness has been shown in some studies to be associated with an increase in osteoblastic differentiation. nih.gov In 3D hydrogel scaffolds, the modulus of the material has been demonstrated to be a key factor in directing osteoblast differentiation and mineralization. nih.gov This indicates that the mechanical properties of a this compound-based substrate would play a crucial role in guiding cell fate.
Design Principles for Enhanced Biocompatibility in Formulations
To improve the biocompatibility of formulations containing this compound, several design principles can be implemented, focusing on minimizing toxicity and optimizing cellular interactions.
A primary principle is to maximize the degree of conversion during polymerization. A higher degree of conversion reduces the concentration of residual monomers that can leach from the material, thereby lowering the potential for cytotoxicity, genotoxicity, and sensitization. nih.govuni-regensburg.de The extraction of uncured components from composites has been shown to improve their biocompatibility. umich.edu
Finally, tuning the mechanical properties of the material, such as stiffness and topography, is crucial. As cellular differentiation can be guided by the modulus of the substrate, designing materials with mechanical properties that mimic the target tissue can promote desired cellular responses and enhance tissue integration. nih.govnih.gov
Ecotoxicological Impact on Aquatic Environments
The ecotoxicological impact of this compound is an important consideration for its environmental footprint, particularly its potential effects on aquatic ecosystems.
Direct ecotoxicity data for this compound is scarce. However, information on its precursor, 1,5-Pentanediol, indicates a low environmental hazard potential. jcia-bigdr.jp Studies on fish, daphnia, algae, and plants show that the aquatic toxicity of 1,5-Pentanediol is low. jcia-bigdr.jp Furthermore, it is readily biodegradable and has a very low potential for bioaccumulation. jcia-bigdr.jp
In contrast, the broader class of acrylic esters can exhibit moderate toxicity to aquatic organisms. researchgate.net Generally, acrylates are found to be somewhat more toxic than their corresponding methacrylates. rsc.org For example, studies on other acrylic acid esters have reported EC50 or LC50 values for fish and invertebrates ranging from 1.1 to 8.2 mg/L. researchgate.net The toxicity of these monomers can also vary between freshwater and marine species, with some studies suggesting that freshwater toxicity data may overestimate the hazard in the marine environment for certain acrylic compounds. nih.gov Given that 1,5-Pentanediol itself has low aquatic toxicity, the ecotoxicological profile of the dimethacrylate monomer is likely dominated by the methacrylate functional groups. It is crucial to avoid flushing materials containing these monomers into surface water or sanitary sewer systems. fishersci.com
| Compound/Class | Organism Type | Toxicity Level | Key Finding |
|---|---|---|---|
| 1,5-Pentanediol | Fish, daphnia, algae, plants | Low | Low environmental acute hazard potential; readily biodegradable. jcia-bigdr.jp |
| Acrylic Esters (general) | Fish, invertebrates | Moderate | LC50/EC50 values can range from 1.1 to 8.2 mg/L. researchgate.net |
| Acrylates vs. Methacrylates (general) | Aquatic organisms | Acrylates are generally more toxic | Methacrylates are generally less harmful than corresponding acrylates. rsc.org |
| Acrylic Acid | Freshwater vs. Marine Algae | Varies | Freshwater algae can be significantly more sensitive than marine algae. nih.gov |
Emerging Research Directions and Future Perspectives on 1,5 Pentanediol Dimethacrylate
Development of Novel Sustainable and Bio-Renewable 1,5-Pentanediol (B104693) Dimethacrylate Monomers
The transition towards a bio-based economy has spurred significant research into the sustainable production of chemical building blocks. A promising development in this area is the creation of 1,5-Pentanediol (1,5-PDO) from renewable resources, which serves as the precursor to 1,5-Pentanediol Dimethacrylate.
Traditionally, 1,5-PDO is derived from petroleum-based feedstocks. However, recent innovations have established a multi-step, continuous process to produce 1,5-PDO from furfural (B47365), a chemical readily obtained from biomass sources like corncobs, wood, and crop wastes. acs.orguvebtech.com This bio-based route presents a more environmentally friendly and potentially cost-effective alternative to conventional methods. The conversion of this bio-derived 1,5-PDO to its dimethacrylate counterpart is a straightforward process, analogous to the manufacturing of similar petroleum-based diacrylates. acs.org
The availability of a sustainable pathway to this compound opens up opportunities for formulators to develop "green" products, reducing the environmental footprint and diversifying supply chains away from fossil fuels. acs.org Research indicates that bio-based PDMA can serve as a viable replacement for petroleum-derived analogs like 1,6-Hexanediol Diacrylate (HDDA) in various applications, offering comparable performance with the added benefit of being derived from renewable resources. uvebtech.com
Integration in Advanced Additive Manufacturing Technologies (e.g., High-Resolution 3D Printing)
Additive manufacturing, particularly high-resolution 3D printing techniques like stereolithography (SLA), is revolutionizing the fabrication of complex three-dimensional objects. The performance of these technologies is heavily reliant on the properties of the photocurable resins used. This compound is a valuable component in these resin formulations, where it functions as a flexible crosslinking agent. nih.gov
In the context of 3D printing, the incorporation of dimethacrylates like PDMA can enhance the mechanical performance of the resulting photopolymers. nih.gov The use of bio-based dimethacrylates in SLA resins is a growing area of interest, aiming to improve the sustainability of these advanced manufacturing processes. uvebtech.com Research on bio-based acrylate (B77674) and methacrylate (B99206) resins has shown that they can be formulated to have suitable viscosities for SLA and are readily polymerizable, leading to stiff and thermally resilient 3D printed products with high resolution and excellent surface finishing. nih.gov
While specific high-resolution 3D printing studies focusing solely on this compound are emerging, the broader research on bio-based dimethacrylates suggests a promising future for its integration into these technologies. The ability to tailor resin properties by incorporating flexible monomers like PDMA is crucial for achieving desired mechanical characteristics in the final printed objects.
Design of Stimuli-Responsive and Smart Polymeric Systems
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. researchgate.net These materials hold immense potential for a variety of applications, including drug delivery, sensors, and actuators.
The design of stimuli-responsive hydrogels often involves the use of crosslinking agents to create a three-dimensional network. While research on stimuli-responsive polymers is extensive, the specific use of this compound as a crosslinker in these systems is an area ripe for exploration. The inherent flexibility of the pentanediol (B8720305) chain in PDMA could impart unique responsive behaviors to hydrogels.
Circular Economy Frameworks for Dimethacrylate-Based Materials: Recycling and Upcycling
The proliferation of polymeric materials has led to significant environmental challenges, making the development of circular economy frameworks for these materials a critical research focus. For thermosetting polymers, such as those formed from dimethacrylates, recycling and upcycling are particularly challenging due to their crosslinked nature, which prevents them from being easily reprocessed. upenn.edunih.gov
Current research into the circular economy of thermosets is exploring several avenues, including physical upcycling, carbonization, and solvolysis. acs.org These methods aim to break down the crosslinked network to recover valuable monomers or to convert the waste material into new, high-value products. For example, innovative approaches are being developed to introduce degradable bonds into the polymer network, making them more amenable to recycling. nih.gov
While specific studies on the recycling and upcycling of this compound-based materials are not yet widely available, the general principles being developed for other thermosets could be applicable. Future research in this area will likely focus on designing PDMA-based networks with built-in recyclability, for instance, by incorporating cleavable linkages or dynamic covalent bonds that allow for the controlled disassembly of the polymer network. tue.nl The upcycling of thermoset plastics into reinforcing agents for furniture or into new thermoplastic materials through decross-linking extrusion are examples of promising strategies that could be adapted for PDMA-based materials. upenn.edunih.gov
Advanced Composite and Hybrid Material Development Utilizing this compound
Composite and hybrid materials, which combine two or more distinct materials to achieve properties that are superior to the individual components, are at the forefront of materials science. Fiber-reinforced polymer composites, for example, are widely used in industries where high strength-to-weight ratios are critical. mdpi.com
The development of hybrid materials, where organic and inorganic components are combined at a molecular or nanoscale level, offers another exciting research direction. The synthesis of hybrid materials often involves incorporating a second component into a polymer matrix to enhance its properties. mdpi.com The use of this compound in the synthesis of such organic-inorganic hybrid materials could lead to novel materials with tailored functionalities for a wide range of applications. Future research will likely explore the use of PDMA in combination with various reinforcing agents and inorganic nanoparticles to create advanced composites and hybrids with enhanced mechanical, thermal, and functional properties.
Theoretical Advancements in Polymer Network Science
The macroscopic properties of crosslinked polymers are intrinsically linked to the molecular-level architecture of the polymer network. Theoretical advancements in polymer network science are crucial for understanding and predicting the structure-property relationships of materials based on dimethacrylates like this compound.
The polymerization of dimethacrylates is a complex process characterized by phenomena such as autoacceleration and the formation of heterogeneous network structures. researchgate.net Kinetic modeling and molecular dynamics simulations are powerful tools for investigating the formation and behavior of these networks. uva.nlyoutube.com These computational approaches can provide insights into the evolution of the polymer network during polymerization, including the degree of conversion, crosslink density, and the formation of microgel domains. researchgate.net
Data Tables
Table 1: Properties of Bio-based 1,5-Pentanediol Diacrylate (PDDA) vs. Petroleum-based 1,6-Hexanediol Diacrylate (HDDA)
| Property | 1,5-Pentanediol Diacrylate (PDDA) | 1,6-Hexanediol Diacrylate (HDDA) |
|---|---|---|
| Source | Bio-based (from furfural) acs.org | Petroleum-based acs.org |
| Molecular Weight | 212.24 g/mol nih.gov | 226.27 g/mol |
| Viscosity | Lower than HDDA acs.org | Higher than PDDA acs.org |
| Potential Advantages | Sustainable, lower toxicity acs.org | Established industrial use acs.org |
Data compiled from publicly available research.
Table 2: Potential Applications of this compound in Emerging Research Fields
| Research Area | Potential Role of this compound | Desired Outcomes |
|---|---|---|
| Advanced Additive Manufacturing | Flexible crosslinker in photopolymer resins nih.gov | Enhanced mechanical performance, high-resolution printing of sustainable materials nih.govnih.gov |
| Stimuli-Responsive Systems | Crosslinking agent in hydrogel networks | Tailored swelling/deswelling behavior, controlled release of active agents researchgate.netresearchgate.net |
| Circular Economy | Component of thermoset polymers with designed recyclability | Development of recyclable and upcyclable high-performance materials upenn.edunih.gov |
| Advanced Composites | Matrix component in fiber-reinforced polymers | Improved strength-to-weight ratio, enhanced thermal and mechanical stability mdpi.comresearchgate.net |
| Hybrid Materials | Organic phase in organic-inorganic hybrid systems | Novel materials with synergistic properties and tailored functionalities mdpi.com |
This table represents potential applications based on the properties of dimethacrylates and emerging research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
